Phenyl 2-cyanoethanesulfonate

Description

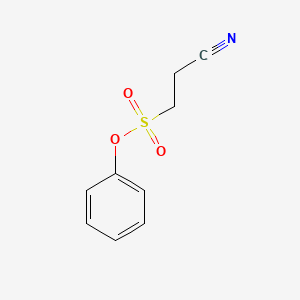

Phenyl 2-cyanoethanesulfonate is a sulfonate ester characterized by a phenyl group attached to a cyanoethyl-sulfonate moiety. Such compounds are often utilized in organic synthesis as reactive intermediates or protecting groups due to their electron-withdrawing properties and stability under specific conditions. The literature primarily focuses on structurally distinct phenyl compounds, such as phenylephrine hydrochloride (a decongestant) and 2-phenylphenol .

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

phenyl 2-cyanoethanesulfonate |

InChI |

InChI=1S/C9H9NO3S/c10-7-4-8-14(11,12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |

InChI Key |

RBDGXLKEHFXJOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-cyanoethanesulfonate typically involves the reaction of phenylacetonitrile with a sulfonating agent. One common method is the reaction of phenylacetonitrile with chlorosulfonic acid, which results in the formation of this compound under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonate esters are well-known leaving groups due to the strong electron-withdrawing effect of the sulfonate group. Phenyl 2-cyanoethanesulfonate is expected to undergo nucleophilic substitution under basic or acidic conditions, where the phenyl sulfonate group is displaced by nucleophiles (e.g., amines, alcohols, thiols).

Reaction with Amines

-

Mechanism : Amines (e.g., diethylamine) likely attack the electrophilic carbon adjacent to the sulfonate group, leading to displacement of the phenyl sulfonate group. This is supported by studies on similar methanesulfonate esters, where DFT calculations confirm nucleophilic addition via a two-step mechanism involving intermediate transition states .

-

Conditions : Reactions typically occur in polar aprotic solvents (e.g., DMF, acetonitrile) under mild heating. For example, diethylamine reacts with 1-cyano-2-phenyl vinyl methanesulfonate in acetonitrile to form substituted products .

-

Outcome : The cyano group may stabilize intermediates or influence regioselectivity, as observed in related systems where cyanide groups direct nucleophilic attack .

Reactivity of the Cyano Group

The cyano group at the β-position (relative to the sulfonate ester) introduces additional reactivity. It can act as:

-

Electrophilic site : Susceptible to nucleophilic attack (e.g., by thiols or amines).

-

Leaving group : Under basic conditions, elimination reactions may occur, forming nitriles or alkenes.

Example Reaction

In a related system, cyano groups participate in dearomatizing additions with thionium ions to form N-cyano sulfilimines . While not directly applicable, this highlights the versatility of cyano-substituted sulfonates in forming sulfur-containing products.

Mechanistic Insights from DFT Studies

Density Functional Theory (DFT) analysis of similar systems (e.g., 1-cyano-2-phenyl vinyl methanesulfonate) reveals:

-

Regioselectivity : Nucleophilic attack occurs at the more electrophilic carbon adjacent to the sulfonate group, guided by Parr functions (electron density transfer) .

-

Transition States : A two-step mechanism is often observed, involving initial nucleophilic attack followed by elimination of the sulfonate group .

| Parameter | Value | Significance |

|---|---|---|

| Global Electron Density Transfer (GEDT) | ~0.6–0.8 e⁻ | Indicates partial charge transfer |

| Activation Energy | ~15–20 kcal/mol | Moderate energy barrier for substitution |

Scientific Research Applications

Organic Synthesis

Phenyl 2-cyanoethanesulfonate serves as an important reagent in organic synthesis, particularly in the formation of sulfonamides and other organosulfur compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of the sulfonate group into various substrates.

Applications:

- Sulfonamide Synthesis : It is utilized in the synthesis of sulfonamides, which are crucial in pharmaceuticals for their antibacterial properties.

- Building Block for Complex Molecules : The compound acts as a precursor for more complex organosulfur compounds used in drug design and development.

Medicinal Chemistry

Research has indicated that this compound derivatives exhibit potential therapeutic properties. Studies have focused on their anticancer activities and effects on various biological pathways.

Case Studies:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compounds were found to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : Research indicates that these compounds can modulate signaling pathways associated with tumor growth, such as inhibiting matrix metalloproteinases involved in cancer metastasis.

Material Science

This compound is also explored for applications in material science, particularly in the development of polymers and coatings.

Applications:

- Polymer Chemistry : The compound can be used to synthesize functionalized polymers that exhibit enhanced properties such as thermal stability and chemical resistance.

- Coatings : Its reactivity allows it to be incorporated into coatings that require specific functional groups for adhesion or protective qualities.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Sulfonamide Synthesis | Essential for developing antibacterial agents |

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |

| Material Science | Polymer Development | Enhances thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of phenyl 2-cyanoethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can enhance solubility and facilitate interactions with aqueous environments. These interactions can lead to inhibition or modification of enzyme activity, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional similarities:

2.1 Phenylephrine Hydrochloride (PE)

- Structure: 3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride .

- Applications : Used as a decongestant and vasopressor .

- Analytical Methods: Spectrophotometric determination via azo dye formation with 2-aminobenzothiazole (λmax = 510 nm, ε = 6.62 × 10<sup>3</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) . Linear range: 0.4–10 ppm with high stability (±1.07% error) . No interference from excipients (e.g., starch, lactose) up to 1,000 µg .

2.2 2-Phenylphenol

- Structure : Biphenyl derivative with a hydroxyl group .

- Applications : Antiseptic and preservative in industrial formulations .

- Analytical Methods: Typically analyzed via HPLC or GC-MS due to its volatility and phenolic reactivity .

2.3 Key Differences

Research Findings and Limitations

- Comparisons are extrapolated from structurally dissimilar phenyl compounds.

- Methodological Insights :

Biological Activity

Phenyl 2-cyanoethanesulfonate (PCES) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Overview of this compound

This compound is a sulfonate ester that exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Its structure allows for interactions with various biological targets, making it a valuable compound for further research.

Antimicrobial Activity

PCES has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Mycobacterium tuberculosis, PCES exhibited a minimum inhibitory concentration (MIC) of 0.78 μM, indicating potent activity compared to other derivatives .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 0.78 | M. tuberculosis |

| Compound A | 1.56 | M. abscessus |

| Compound B | 2.34 | M. smegmatis |

Cytotoxic Effects

PCES has shown cytotoxic activity against various cancer cell lines. In vitro studies revealed that PCES could induce apoptosis in human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific functional groups in its structure enhances its interaction with cellular targets, leading to increased cytotoxicity .

Anti-inflammatory Properties

Research indicates that PCES may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

The biological activity of PCES can be attributed to its ability to interact with specific biological receptors and enzymes:

- Inhibition of Enzymatic Activity : PCES has been shown to inhibit certain enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Interaction with Cellular Receptors : The compound's structure allows it to bind effectively to receptors involved in cell signaling, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study focused on the antimicrobial efficacy of PCES against Mycobacterium tuberculosis and other mycobacterial strains. Results indicated that PCES not only inhibited bacterial growth but also showed bactericidal effects at concentrations above its MIC .

- Cytotoxicity Assessment : In another study assessing the cytotoxic effects of PCES on MCF-7 and HCT-116 cell lines, researchers observed a dose-dependent increase in apoptosis markers, suggesting that PCES could serve as a potential chemotherapeutic agent .

- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of PCES significantly reduced markers of inflammation compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.